Enhanced Electron Beam Sensitivity
In copolymers of methyl methacrylate with various metal methacrylates, barium methacrylate increases the sensitivity of poly(methyl methacrylate) (PMMA) to electron beam radiation by a factor of approximately 3. In a direct comparison of lead, barium, strontium, and calcium methacrylates, the performance ranking for sensitivity improvement was established as: Pb > Ba > Sr > Ca [1][2].
| Evidence Dimension | Electron beam sensitivity factor relative to pure PMMA |
|---|---|
| Target Compound Data | ~3x improvement over pure PMMA; performance ranked second (after lead) among alkaline earth methacrylates |
| Comparator Or Baseline | Strontium methacrylate and calcium methacrylate (ranked third and fourth, respectively); Pure PMMA (baseline sensitivity = 1x) |
| Quantified Difference | Barium provides approximately a 3-fold sensitivity increase; ranking order: Pb > Ba > Sr > Ca |
| Conditions | Copolymerization of methyl methacrylate with metal methacrylate; electron beam exposure for lithographic resist application |
Why This Matters
Higher electron beam sensitivity directly reduces exposure time and increases throughput in semiconductor manufacturing, providing a clear procurement advantage for barium methacrylate over strontium or calcium analogs in high-volume production environments.
- [1] Webb DJ, Hatzakis M. Metal methacrylates as sensitizers for poly methyl methacrylate electron resists. J Vac Sci Technol. 1979;16(6):2008-2013. View Source
- [2] US Patent 4,156,745. Electron sensitive resist and a method preparing the same. 1979. View Source
